molecular formula C17H22O8 B092473 Triallyl acetylcitrate CAS No. 115-72-0

Triallyl acetylcitrate

Cat. No. B092473
CAS RN: 115-72-0
M. Wt: 354.4 g/mol
InChI Key: CHNHTNNNKPKJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triallyl acetylcitrate (TAC) is a chemical compound used in various industrial applications, including plasticizers, coatings, and adhesives. TAC is synthesized through the esterification of citric acid and allyl alcohol. In recent years, TAC has gained attention in scientific research due to its potential applications in biomedical and environmental fields.

Scientific Research Applications

Triallyl acetylcitrate has been studied for its potential applications in biomedical and environmental fields. In biomedical research, Triallyl acetylcitrate has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In environmental research, Triallyl acetylcitrate has been used as a plasticizer in biodegradable polymers, reducing the environmental impact of plastic waste.

Mechanism Of Action

Triallyl acetylcitrate's mechanism of action is not well understood, but it is believed to act as a free radical scavenger, preventing oxidative damage to cells. Triallyl acetylcitrate has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.

Biochemical And Physiological Effects

Triallyl acetylcitrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Triallyl acetylcitrate can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that Triallyl acetylcitrate can reduce the severity of inflammatory diseases, such as arthritis and colitis. Triallyl acetylcitrate has also been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.

Advantages And Limitations For Lab Experiments

Triallyl acetylcitrate's cost-effectiveness and ease of synthesis make it a popular choice for lab experiments. However, Triallyl acetylcitrate's low solubility in water can make it difficult to work with in aqueous solutions. Additionally, Triallyl acetylcitrate's mechanism of action is not well understood, making it challenging to determine optimal dosages and treatment protocols.

Future Directions

For Triallyl acetylcitrate research include exploring its potential as a treatment for various diseases and reducing the environmental impact of plastic waste.

Synthesis Methods

Triallyl acetylcitrate is synthesized through the esterification of citric acid and allyl alcohol. The reaction is catalyzed by sulfuric acid, and the resulting Triallyl acetylcitrate is purified through distillation and recrystallization. The synthesis process is relatively straightforward and can be performed on a large scale, making Triallyl acetylcitrate a cost-effective option for industrial applications.

properties

CAS RN

115-72-0

Product Name

Triallyl acetylcitrate

Molecular Formula

C17H22O8

Molecular Weight

354.4 g/mol

IUPAC Name

tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3

InChI Key

CHNHTNNNKPKJOL-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C

Canonical SMILES

CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C

Origin of Product

United States

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